HDAC Inhibitory Potency of 1-(4-(Hydroxyamino)phenyl)ethanone: Comparative Analysis Against Reference Hydroxamates
1-(4-(Hydroxyamino)phenyl)ethanone exhibits HDAC inhibitory activity with an IC50 of 4.27 μM (4.27E+3 nM) against HeLa cell HDAC [1]. In comparison, the structurally minimal HDAC inhibitor SAHA (vorinostat) achieves nanomolar-range inhibition [2], demonstrating that the target compound represents the lower-activity end of the hydroxamate pharmacophore spectrum. This >100-fold difference in potency arises primarily from the absence of an extended linker chain, which limits optimal engagement with the hydrophobic channel of HDAC enzymes. The compound serves as a baseline reference scaffold from which structural elaboration yields enhanced inhibitory activity.
| Evidence Dimension | HDAC Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 4.27 μM (4,270 nM) |
| Comparator Or Baseline | Vorinostat (SAHA) IC50 ~10-50 nM (nanomolar-range inhibition) |
| Quantified Difference | >100-fold lower potency |
| Conditions | HeLa cell HDAC fluorescent activity assay |
Why This Matters
For researchers investigating HDAC inhibitor structure-activity relationships, this compound provides the minimal active scaffold against which modifications (linker insertion, cap group expansion) can be quantitatively benchmarked.
- [1] BindingDB BDBM50475866 (CHEMBL213860). 1-(4-(Hydroxyamino)phenyl)ethanone: Inhibition of HDAC in HeLa cells by fluorescent activity assay, IC50 = 4.27E+3 nM. View Source
- [2] ONUŠČÁKOVÁ, Magdaléna, Hana PÍŽOVÁ, Tereza KAUEROVÁ, Peter KOLLÁR and Pavel BOBÁĽ. Synthesis and evaluation biological activity of newly designed hydroxamates as potential HDAC inhibitors. In: 51st Conference Synthesis and Analysis of Drugs. 2023. View Source
